molecular formula C7H8ClN B1297441 4-Chloro-2,6-dimethylpyridine CAS No. 3512-75-2

4-Chloro-2,6-dimethylpyridine

Cat. No. B1297441
Key on ui cas rn: 3512-75-2
M. Wt: 141.6 g/mol
InChI Key: SXCXPXVEOPFPOH-UHFFFAOYSA-N
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Patent
US05786350

Procedure details

A mixture of 2,6-lutidine-N-oxide hydrochloride (48 g) and phosphorus oxychloride (110 ml) is heated 6.5 hours at reflux. After cooling the reaction mixture is carefully poured into crushed ice (1 kg). While the temperature is maintained below 15° C., concentrated ammonium hydroxide is added up to reach pH 8. The product that separates is extracted with ethyl ether (2×500 ml) which is dried and distilled off. The residue is dissolved in ethanol (400 ml) and boiled 3 hours with triethylamine (20 ml). After cooling, the solution is evaporated to dryness, treated with water (200 ml) and extracted with ethyl ether (4×150 ml). The combined extracts are dried and the solvent evaporated. The residue after distillation gives 4-chloro-2,6-dimethylpyridine (25 g), b.p. (15 mm)=67°-69° C. To a mixture of sodium (10 g, 30% dispersion in toluene) in anhydrous dimethyoxyethane (40 ml) cooled in an ice-bath and kept under argon, trimethyltin chloride (12.1 g) in dimethoxymethane (6 ml) is added over a one hour period while keeping the temperature at 0° C. The mixture is stirred 2.5 hours at 0° C.; then 4-chloro-2,6-dimethylpyridine (7 g) in dimethoxyethane is slowly dropped into. Stirring is continued for an additional hour then the reaction mixture is allowed to stand overnight at room temperature. The reaction mixture is diluted with ethyl ether (100 ml) and filtered. The solvent is evaporated, the residue dissolved in ethyl ether (100 ml) and filtered again. After evaporation of the solvent the residue is distilled giving 2,6-dimethyl-4-(trimethyl-stannyl)pyridine (8.8 g), b.p. (15 m)=130°-140° C.
Name
2,6-lutidine-N-oxide hydrochloride
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[N+:2]1([O-])[C:3]([CH3:9])=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8].[OH-].[NH4+]>P(Cl)(Cl)(Cl)=O>[Cl:1][C:5]1[CH:4]=[C:3]([CH3:9])[N:2]=[C:7]([CH3:8])[CH:6]=1 |f:0.1,2.3|

Inputs

Step One
Name
2,6-lutidine-N-oxide hydrochloride
Quantity
48 g
Type
reactant
Smiles
Cl.[N+]=1(C(=CC=CC1C)C)[O-]
Name
Quantity
110 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated 6.5 hours
Duration
6.5 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
ADDITION
Type
ADDITION
Details
is carefully poured
TEMPERATURE
Type
TEMPERATURE
Details
While the temperature is maintained below 15° C.
EXTRACTION
Type
EXTRACTION
Details
The product that separates is extracted with ethyl ether (2×500 ml) which
CUSTOM
Type
CUSTOM
Details
is dried
DISTILLATION
Type
DISTILLATION
Details
distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethanol (400 ml)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solution is evaporated to dryness
ADDITION
Type
ADDITION
Details
treated with water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (4×150 ml)
CUSTOM
Type
CUSTOM
Details
The combined extracts are dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue after distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC(=NC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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